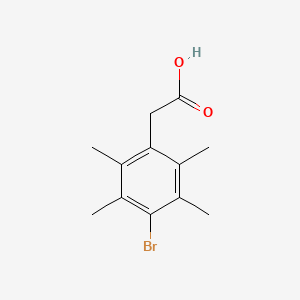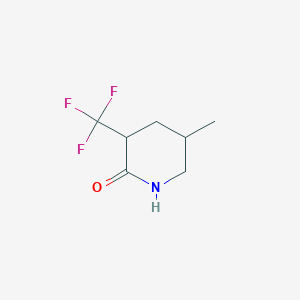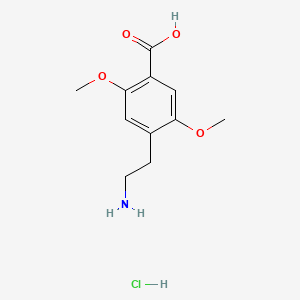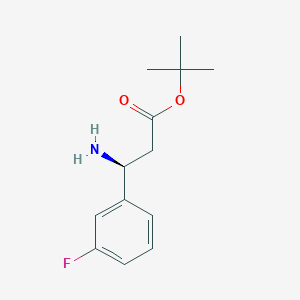
2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid is an organic compound characterized by the presence of a bromine atom and four methyl groups attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid typically involves the bromination of 2,3,5,6-tetramethylphenylacetic acid. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful monitoring of temperature and reaction time to ensure the selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid moiety can be reduced to an alcohol or an aldehyde under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution: Products include various substituted phenylacetic acids.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols and aldehydes.
Scientific Research Applications
2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid exerts its effects involves interactions with specific molecular targets. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-methylphenyl)acetic acid
- 2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid
- 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid
Uniqueness
2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid is unique due to the presence of four methyl groups on the phenyl ring, which significantly influences its chemical properties and reactivity compared to other similar compounds. This structural feature can lead to distinct biological activities and applications .
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-(4-bromo-2,3,5,6-tetramethylphenyl)acetic acid |
InChI |
InChI=1S/C12H15BrO2/c1-6-8(3)12(13)9(4)7(2)10(6)5-11(14)15/h5H2,1-4H3,(H,14,15) |
InChI Key |
OHCZTYHMVFWQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CC(=O)O)C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride](/img/structure/B15304975.png)
![Benzyl ((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B15304983.png)

![[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers](/img/structure/B15305000.png)
![[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B15305006.png)




![[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B15305022.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B15305032.png)
![(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B15305033.png)
